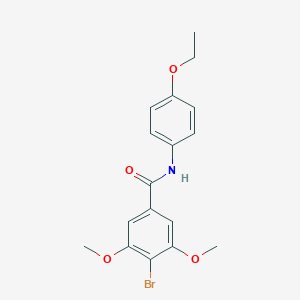
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide, also known as DMNTB, is a compound that belongs to the family of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNTB has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is not fully understood, but it is believed to involve the modulation of signaling pathways that are involved in cellular processes such as proliferation and differentiation. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Biochemical and Physiological Effects
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has also been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its potent biological activity, which makes it a promising compound for further research. However, one of the limitations of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.
Orientations Futures
There are several future directions for research on 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. One area of research could focus on the development of new drugs that are based on the structure of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. Another area of research could focus on the study of the mechanisms of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide and its potential applications in the treatment of various diseases. Additionally, research could be conducted to improve the solubility of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide in water, which could make it easier to work with in laboratory settings.
Méthodes De Synthèse
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzoyl chloride and 3,3-dimethylbutanoyl chloride with ammonia. The resulting product is then purified through column chromatography to obtain pure 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide.
Applications De Recherche Scientifique
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been used in various scientific research applications, including as a ligand for the study of protein-ligand interactions. It has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit potent biological activity, making it a promising compound for further research.
Propriétés
Nom du produit |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-10-7-11(2)14(12(3)8-10)16-13(17)9-15(4,5)6/h7-8H,9H2,1-6H3,(H,16,17) |
Clé InChI |
XMYPUCFSQPCDMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)




![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)






![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)